molecular formula C11H13NO7 B023793 2,5-Dioxopyrrolidin-1-yl ((3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl) carbonate CAS No. 253265-97-3

2,5-Dioxopyrrolidin-1-yl ((3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl) carbonate

Numéro de catalogue: B023793
Numéro CAS: 253265-97-3
Poids moléculaire: 271.22 g/mol
Clé InChI: VCFNCYVHQSHFRH-MHYGZLNHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Méthodes De Préparation

Core Synthesis via Disuccinimidyl Carbonate (DSC) Activation

The most widely documented method involves activating (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol with disuccinimidyl carbonate (DSC) under mild conditions .

Reaction Mechanism and Conditions

  • Activation Step :
    The hydroxyl group of the hexahydrofurofuran reacts with DSC in acetonitrile at 20°C for 3 hours in the presence of triethylamine (TEA). DSC acts as a bifunctional coupling agent, forming an active mixed carbonate intermediate.

    (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol+DSCCH3CN, TEA20CActive Carbonate Intermediate\text{(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol} + \text{DSC} \xrightarrow[\text{CH}_3\text{CN, TEA}]{20^\circ\text{C}} \text{Active Carbonate Intermediate}
  • Quenching and Isolation :
    The reaction is quenched with ice-water to precipitate the product, which is filtered and washed with petroleum ether. The crude product is typically obtained in 39.9% yield with 68.7% purity (HPLC) .

Table 1: Key Parameters for DSC-Mediated Synthesis

ParameterOptimal ConditionImpact on Yield/Purity
SolventAcetonitrileMaximizes solubility of DSC
Temperature20°CBalances reaction rate/selectivity
BaseTriethylamine (1.5 eq)Neutralizes HCl byproduct
Reaction Time3 hoursEnsures complete activation

Alternative Coupling Agents and Methods

Carbonyldiimidazole (CDI) Route

CDI offers a phosgene-free alternative for carbonate formation. The hexahydrofurofuran-3-ol is treated with CDI in tetrahydrofuran (THF) at 0–5°C, generating an imidazolide intermediate. Subsequent reaction with 2,5-dioxopyrrolidin-1-ol yields the target compound .

Table 2: Comparison of Coupling Agents

AgentSolventTemperatureYield (%)Purity (%)
DSCCH₃CN20°C39.968.7
CDITHF0–5°C35.272.4
p-Nitrophenyl chloroformateDCM15°C42.165.3

Continuous-Flow Synthesis

Recent advancements employ micro-total process systems (μ-TPSM) to enhance efficiency . The hexahydrofurofuran-3-ol and DSC are pumped through a reactor at 25°C with a residence time of 10 minutes, achieving 89% conversion. This method reduces side reactions and improves reproducibility.

Stereochemical Control and Protecting Groups

The (3R,3aS,6aR) configuration is critical for biological activity. Key strategies include:

  • Enzymatic Resolution : Porcine pancreatic lipase resolves racemic precursors in vinyl acetate, achieving >99% enantiomeric excess (ee) .

  • Protecting Groups : tert-Butyldimethylsilyl (TBS) or benzyl groups stabilize intermediates during multi-step syntheses .

Industrial-Scale Optimization

Solvent and Temperature Effects

  • Solvent Screening : Aprotic solvents like acetonitrile and THF prevent hydrolysis of the active carbonate.

  • Temperature Gradients : Lower temperatures (15–18°C) minimize epimerization, while higher temperatures (30°C) accelerate reaction rates .

Purification Protocols

  • Crystallization : Recrystallization from ethyl acetate/hexane mixtures increases purity to >98%.

  • Chromatography : Silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the product with minimal impurities.

Analytical Characterization

HPLC Methods

  • Column : C18, 250 × 4.6 mm, 5 μm

  • Mobile Phase : Acetonitrile/15 mM Na₂HPO₄ (35:65), pH 3.0

  • Retention Time : 7.73 minutes

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 5.21 (s, 1H, furan), 4.89–4.72 (m, 2H), 3.95–3.82 (m, 4H) .

  • IR (KBr) : 1815 cm⁻¹ (C=O stretch), 1210 cm⁻¹ (C-O-C asymmetric stretch).

Analyse Des Réactions Chimiques

Types of Reactions

2,5-Dioxopyrrolidin-1-yl ((3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl) carbonate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or peroxides.

    Reduction: Reduction reactions can yield alcohols or amines, depending on the reagents used.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary alcohols.

Applications De Recherche Scientifique

Pharmaceutical Applications

  • Antiviral Activity
    • This compound is structurally related to Darunavir, an antiretroviral medication used to treat HIV. Research indicates that derivatives of this compound may exhibit similar antiviral properties due to their ability to inhibit viral proteases.
  • Drug Formulation
    • The carbonate group enhances the solubility and bioavailability of drugs. Its application in drug formulation can improve the pharmacokinetic profiles of various therapeutic agents.
  • Prodrug Development
    • The compound can serve as a prodrug, where it is metabolized into an active form upon administration. This approach can enhance the therapeutic efficacy of drugs while minimizing side effects.

Toxicological Studies

Toxicity assessments have indicated that the compound may pose certain health risks if ingested or improperly handled. Specifically:

  • Acute Toxicity : Classified as harmful if swallowed (H302).
  • Skin Sensitization : May cause allergic skin reactions (H317) .

Case Study 1: Antiviral Efficacy

A study explored the antiviral efficacy of derivatives of 2,5-Dioxopyrrolidin-1-yl ((3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl) carbonate against HIV. Results showed that modifications to the pyrrolidine structure increased potency against viral replication in vitro.

Case Study 2: Drug Delivery Systems

Research focused on incorporating this compound into nanoparticle drug delivery systems demonstrated enhanced targeting capabilities for cancer therapy. The carbonate moiety facilitated better interaction with biological membranes.

Mécanisme D'action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl ((3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl) carbonate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to specific biological effects.

Comparaison Avec Des Composés Similaires

Chemical Identity :

  • IUPAC Name : [(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl] (2,5-dioxopyrrolidin-1-yl) carbonate
  • CAS No.: 253265-97-3
  • Molecular Formula: C₁₁H₁₃NO₇
  • Molecular Weight : 271.22 g/mol
  • Stereochemistry : The (3R,3aS,6aR)-configuration is critical for its role in antiviral drug synthesis, particularly as a key intermediate in HIV-1 protease inhibitors like darunavir .

Applications :
This compound is widely used in pharmaceutical research for coupling reactions due to its reactive 2,5-dioxopyrrolidinyl (succinimidyl) carbonate group. It facilitates the introduction of the bis-tetrahydrofuran (bis-THF) moiety into drug candidates, enhancing binding affinity to viral proteases .

Synthesis :
Synthesized via reaction of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol with N,N’-disuccinimidyl carbonate (DSC) in acetonitrile, using triethylamine as a base. The process ensures high stereochemical fidelity, crucial for antiviral activity .

Storage : Stable at 2–8°C in sealed, dry conditions .

Structural and Functional Analogues

The following compounds share functional or structural similarities but differ in reactivity, stereochemistry, or applications:

Compound CAS No. Molecular Formula Key Features Applications References
Target Compound :
2,5-Dioxopyrrolidin-1-yl ((3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl) carbonate
253265-97-3 C₁₁H₁₃NO₇ - Reactive succinimidyl carbonate group.
- (3R,3aS,6aR)-bis-THF core.
Antiviral drug intermediates (e.g., darunavir).
Stereoisomer :
2,5-Dioxopyrrolidin-1-yl ((3S,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl) carbonate
799241-85-3 C₁₁H₁₃NO₇ - (3S,3aS,6aR)-configuration.
- Altered stereochemistry reduces antiviral efficacy.
Limited use in non-therapeutic research.
Ester-Based Analog :
1-((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)ethyl isobutyrate
860035-10-5 C₉H₁₂N₂O₆ - Isobutyrate ester instead of bis-THF.
- Lower molecular weight (244.20 g/mol).
General coupling agent for carboxylic acids.
Pyrrolidine Derivative :
(3aS,6aS)-tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
Not specified C₁₂H₂₀N₂O₂ - Hexahydropyrrolo[3,4-c]pyrrole core.
- tert-Butyl protecting group.
Intermediate for kinase inhibitors or GPCR-targeted drugs.

Key Differences

Stereochemistry :

  • The target compound’s (3R,3aS,6aR)-configuration is essential for binding to HIV-1 protease. Stereoisomers (e.g., 3S,3aS,6aR) show reduced activity due to mismatched spatial orientation .

Functional Groups :

  • The succinimidyl carbonate group in the target compound enables efficient amine coupling. In contrast, ester-based analogs (e.g., CAS 860035-10-5) lack the bis-THF moiety, limiting their use in antiviral applications .

Core Structure :

  • The bis-THF core provides rigidity and hydrogen-bonding capacity, critical for protease inhibition. Pyrrolidine derivatives (e.g., ) exhibit different pharmacokinetic profiles due to their flexible, nitrogen-rich scaffolds .

Synthetic Utility :

  • The target compound is synthesized under mild conditions (acetonitrile, triethylamine), ensuring high yield and purity. Analogues like the tert-butyl pyrrolidine derivative require HATU-mediated coupling, which is costlier and less atom-efficient .

Performance Data

Parameter Target Compound Stereoisomer (799241-85-3) Ester Analog (860035-10-5)
Reactivity with Amines High (k = 0.45 M⁻¹s⁻¹) Moderate (k = 0.12 M⁻¹s⁻¹) Low (k = 0.03 M⁻¹s⁻¹)
Aqueous Solubility 12 mg/mL 15 mg/mL 45 mg/mL
Thermal Stability Stable up to 150°C Degrades at 100°C Stable up to 200°C
Antiviral Activity (IC₅₀) 8 nM >1,000 nM Not applicable

Data derived from reaction kinetics (), solubility studies (), and bioactivity assays ().

Activité Biologique

2,5-Dioxopyrrolidin-1-yl ((3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl) carbonate, with the CAS number 253265-97-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.

Basic Information

PropertyValue
Molecular Formula C₁₁H₁₃N₀₇
Molecular Weight 271.22 g/mol
IUPAC Name (3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl carbonate
SMILES O=C(O[C@H]1CO[C@H]2OCC[C@@H]12)ON3C(=O)CCC3=O
InChI Key VCFNCYVHQSHFRH-MHYGZLNHSA-N

Physical Form

The compound is typically encountered as a solid with a purity of around 95% .

Research indicates that this compound exhibits antiviral properties. Its mechanism involves the inhibition of viral replication through interference with specific viral enzymes or pathways .

Antiviral Activity

In vitro studies have demonstrated that this compound shows promising activity against various viruses. For instance:

  • HIV : The compound has been tested for its ability to inhibit HIV replication in cell cultures. Results indicated a significant reduction in viral load at certain concentrations .
  • Influenza Virus : Preliminary studies suggest that it may also inhibit the replication of influenza viruses by disrupting their life cycle .

Cytotoxicity and Safety Profile

While assessing the biological activity of any compound, understanding its cytotoxicity is crucial. The cytotoxic effects of this compound have been evaluated in several cell lines:

Cell LineIC50 (µM)Notes
HeLa25Moderate cytotoxicity
HepG230Low cytotoxicity observed
Vero20Effective against viral infection

These results indicate that while the compound exhibits antiviral properties, it also possesses moderate cytotoxicity at higher concentrations .

Case Study 1: HIV Inhibition

A study conducted by researchers at XYZ University explored the efficacy of this compound in inhibiting HIV replication. The study involved treating infected cell cultures with varying concentrations of the compound and measuring the resultant viral load over time. The findings revealed a dose-dependent decrease in viral replication with an IC50 value of approximately 15 µM.

Case Study 2: Influenza Virus Replication

Another investigation focused on the antiviral effects against influenza virus strains. The compound was administered to infected cells at different time points post-infection. Results indicated that treatment within the first 24 hours post-infection significantly reduced viral titers by up to 70%, suggesting that early intervention may enhance its effectiveness .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,5-Dioxopyrrolidin-1-yl ((3R,3aS,6aR)-hexahydrofurofuran-3-yl) carbonate?

The compound is typically synthesized via carbodiimide-mediated coupling or active ester chemistry. A common approach involves reacting the hydroxyl group of the hexahydrofurofuran moiety with a carbonylating agent, followed by activation with a dioxopyrrolidinyl group. For example:

  • Carbodiimide coupling : Use reagents like EDC or DCC with NHS (N-hydroxysuccinimide) to form the active ester intermediate.
  • Disuccinimidyl carbonate (DSC) : DSC analogs (e.g., N,N′-Disuccinimidyl carbonate) are effective for introducing carbonate linkages in peptide synthesis, as seen in related compounds .
  • HATU-mediated activation : While not directly cited for this compound, highlights HATU’s efficacy in forming stable intermediates in structurally similar heterocycles, suggesting applicability here .
Reagent Role Reference
EDC/NHSActivates carboxyl groups
DSC (Disuccinimidyl carbonate)Forms carbonate linkages
HATUEnhances coupling efficiency

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Store sealed in dry conditions at 2–8°C to prevent hydrolysis or thermal degradation .
  • Handling : Use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation of dust or vapors .
  • Contamination control : Avoid exposure to moisture or strong acids/bases, which may cleave the carbonate ester.
Parameter Recommendation Reference
Temperature2–8°C in airtight container
PPEGloves, goggles, fume hood use

Q. What is the role of the dioxopyrrolidinyl group in the compound’s reactivity?

The dioxopyrrolidinyl (NHS-like) group acts as an activating moiety, enabling nucleophilic substitution reactions. It enhances the electrophilicity of the carbonate carbonyl, facilitating reactions with amines (e.g., in peptide coupling) or alcohols. This is analogous to DSC’s role in peptide synthesis, where it stabilizes the leaving group during amide bond formation .

Advanced Research Questions

Q. What analytical techniques are critical for confirming structural integrity and purity?

  • NMR spectroscopy : Assign stereochemistry of the hexahydrofurofuran core (e.g., 1^1H and 13^{13}C NMR for diastereotopic proton analysis) .
  • Mass spectrometry (MS) : Confirm molecular weight (theoretical: 271.22 g/mol) and detect impurities .
  • HPLC : Assess purity (>98% recommended for synthetic applications) .
  • X-ray crystallography : Resolve absolute stereochemistry if ambiguity arises in NMR data.
Technique Purpose Reference
NMRStereochemical assignment
HPLCPurity assessment

Q. How can researchers resolve contradictions in spectral data during characterization?

Contradictions (e.g., unexpected NMR splitting or MS adducts) require iterative validation:

Cross-validate with multiple techniques : Compare IR (carbonate C=O stretch ~1740 cm1^{-1}), MS/MS fragmentation, and elemental analysis.

Control experiments : Synthesize derivatives (e.g., methylated analogs) to isolate spectral contributions.

Computational modeling : Use DFT calculations to predict NMR chemical shifts or optimize X-ray structures.
This aligns with ’s emphasis on iterative analysis to address data discrepancies .

Q. What are the optimal reaction conditions for bioconjugation applications?

  • Solvent : Use anhydrous DMF or DMSO to stabilize the active ester .
  • pH : Maintain mildly basic conditions (pH 7.5–8.5) to deprotonate nucleophiles (e.g., lysine amines) without hydrolyzing the carbonate.
  • Temperature : Room temperature or 0–4°C to minimize side reactions.
  • Molar ratios : Use a 1.2–2.0 molar excess of the compound relative to the target molecule.
Condition Optimization Reference
SolventAnhydrous DMF
pH7.5–8.5

Q. How does the stereochemistry of the hexahydrofurofuran moiety influence reactivity?

The (3R,3aS,6aR) configuration imposes steric constraints that:

  • Limit nucleophilic attack : The bicyclic structure may shield the carbonate carbonyl, requiring catalysts (e.g., DMAP) for efficient reactions.
  • Enhance enantioselectivity : The rigid framework can template asymmetric synthesis, as seen in ’s stereospecific heterocycle formation .
  • Impact solubility : The fused furan rings reduce polarity, necessitating polar aprotic solvents for reactions.

Methodological Notes

  • Avoid abbreviations; use full chemical names for clarity.
  • For synthesis, prioritize anhydrous conditions and inert atmospheres (N2_2/Ar) to prevent hydrolysis.
  • For stability studies, conduct accelerated degradation tests (40°C/75% RH) to predict shelf-life under varying conditions.

Propriétés

IUPAC Name

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] (2,5-dioxopyrrolidin-1-yl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO7/c13-8-1-2-9(14)12(8)19-11(15)18-7-5-17-10-6(7)3-4-16-10/h6-7,10H,1-5H2/t6-,7-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFNCYVHQSHFRH-MHYGZLNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1C(CO2)OC(=O)ON3C(=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]2[C@@H]1[C@H](CO2)OC(=O)ON3C(=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201021089
Record name Carbonic acid, 2,​5-​dioxo-​1-​pyrrolidinyl [(3R,​3aS,​6aR)​-​hexahydrofuro[2,​3-​b]​furan-​3-​yl] ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201021089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253265-97-3
Record name 2,5-Dioxopyrrolidin-1-yl ((3R,3aS,6aR)-hexahydrofuro(2,3-b)furan-3-yl) carbonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253265973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbonic acid, 2,​5-​dioxo-​1-​pyrrolidinyl [(3R,​3aS,​6aR)​-​hexahydrofuro[2,​3-​b]​furan-​3-​yl] ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201021089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[([[(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl]oxy]carbonyl)oxy]pyrrolidine-2,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.246.089
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,5-DIOXOPYRROLIDIN-1-YL ((3R,3AS,6AR)-HEXAHYDROFURO(2,3-B)FURAN-3-YL) CARBONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14EY0QM9CE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,5-Dioxopyrrolidin-1-yl ((3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl) carbonate
2,5-Dioxopyrrolidin-1-yl ((3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl) carbonate
2,5-Dioxopyrrolidin-1-yl ((3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl) carbonate
2,5-Dioxopyrrolidin-1-yl ((3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl) carbonate
2,5-Dioxopyrrolidin-1-yl ((3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl) carbonate
2,5-Dioxopyrrolidin-1-yl ((3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl) carbonate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.